

Comparative Thermal Analysis of 3,5-Dichlorosalicylaldehyde Schiff Base Metal Complexes

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Compound of Interest

Compound Name: 3,5-Dichlorosalicylaldehyde

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This guide provides a comparative overview of the thermal stability of transition metal complexes derived from a Schiff base of **3,5-Dichlorosalicylaldehyde**. The thermal decomposition characteristics of Co(II), Ni(II), Cu(II), and Zn(II) complexes are evaluated using thermogravimetric analysis (TGA), offering valuable data for researchers in coordination chemistry and materials science.

Experimental Protocols

1. Synthesis of the Schiff Base Ligand (L):

The Schiff base ligand, N(3,5-dichloro-2-hydroxybenzylidene) pyridine-amine, was synthesized through the condensation of **3,5-dichlorosalicylaldehyde** and 2-aminopyridine. A saturated solution of **3,5-dichlorosalicylaldehyde** (0.08 mol) in acetone was mixed with an aqueous solution of 2-aminopyridine (0.08 mol, in 10 ml of water).^[1] The mixture was stirred continuously and exposed to sunlight for 30 minutes. After this period, the solution was left undisturbed for another half-hour to facilitate the formation of the Schiff base.^[1]

2. Synthesis of the Metal(II) Complexes:

The Co(II), Ni(II), Cu(II), and Zn(II) complexes were prepared by reacting the Schiff base ligand with the respective metal chlorides.^[1] The specific protocol involved refluxing an ethanolic solution of the ligand with the corresponding metal chloride salt in a 1:1 molar ratio for 2 to 4

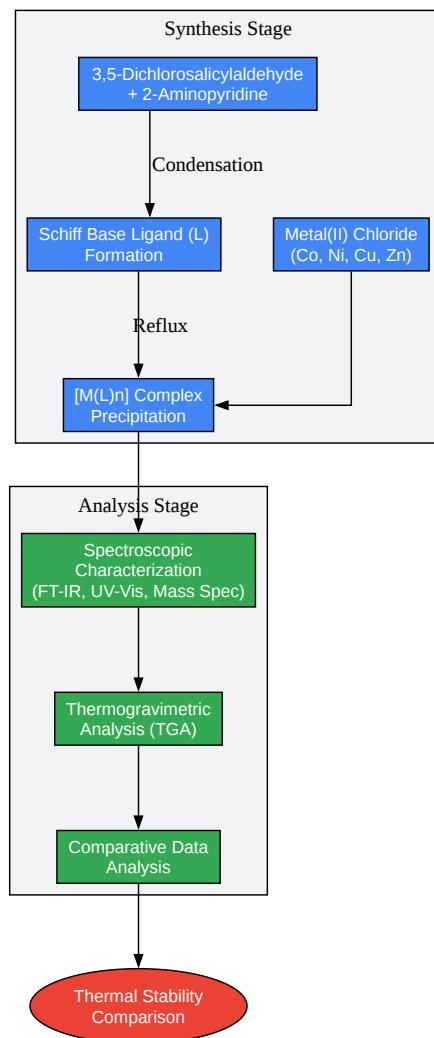
hours at a temperature of 70-80 °C. Upon cooling, the colored solid complexes precipitated out of the solution. The products were collected by filtration, washed thoroughly with diethyl ether, and dried.

3. Thermogravimetric Analysis (TGA):

TGA was performed to determine the thermal stability and decomposition patterns of the synthesized ligand and its metal complexes. The analysis was conducted from ambient temperature up to 800°C or 1000°C in a controlled atmosphere (e.g., nitrogen or air), typically at a constant heating rate of 10 °C/min.[2][3] Alumina was used as a reference compound.[4]

Experimental Workflow

The general workflow for the synthesis and thermal analysis of the metal complexes is illustrated below.

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Caption: Workflow for Synthesis and Thermal Analysis.

Comparative Thermal Decomposition Data

The thermal stability of the Schiff base ligand and its Co(II), Ni(II), and Cu(II) complexes were investigated. The decomposition of the complexes generally occurs in multiple stages, involving the loss of coordinated water, anions, and the decomposition of the organic ligand moiety.

Compound	Decomposition Range (°C)	Weight Loss (%)	Gaseous Products Evolved
Schiff Base Ligand	220 - 430	20.35	CO ₂ , CO, NH ₃ , H ₂ O[1]
Co(II) Complex	56 - 280	8.16	Cl ₂ , H ₂ [1]
	280 - 410	28.56	NH ₃ , H ₂ O, CO ₂ , CO[1]
Ni(II) Complex	74 - 220	15.07	H ₂ O, CO ₂ , CO[1]
Cu(II) Complex	Not specified	Not specified	Not specified
Zn(II) Complex	Not specified	Not specified	Not specified

Note: Detailed multi-step decomposition data for all complexes was not fully available in the searched literature. The table reflects the reported initial decomposition stages.

Discussion

The thermogravimetric analysis reveals distinct thermal behaviors for the Schiff base and its metal complexes. The Co(II) complex begins to decompose at a relatively low temperature of 56°C, with an initial endothermic loss of chlorine and hydrogen gas.[1] This is followed by a significant exothermic decomposition step between 280-410°C, releasing a mixture of gases.[1]

The Ni(II) complex shows initial decomposition starting at 74°C, corresponding to the exothermic release of H₂O, CO₂, and CO, with a weight loss of 15.07%. [1] The free Schiff base ligand is thermally stable up to a higher temperature, with its main decomposition occurring between 220-430°C.[1] The differences in decomposition temperatures and the nature of the evolved gases highlight the influence of the central metal ion on the thermal stability of the ligand. Generally, the coordination of the ligand to the metal ion can either stabilize or destabilize the organic framework, leading to different degradation pathways. The relatively low decomposition temperatures of the Co(II) and Ni(II) complexes suggest that the metal ions may catalyze the thermal degradation of the ligand.[5]

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